4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

説明

Systematic Nomenclature and Structural Identification

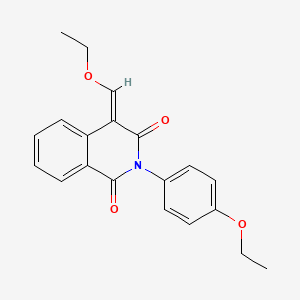

The compound is formally named using IUPAC conventions as This compound (CAS RN®: 750607-40-0). Its molecular formula is C₂₂H₂₁NO₅ , with a molecular weight of 379.41 g/mol. The structure consists of a tetrahydroisoquinoline-dione core fused to a benzene ring, with two ethoxy-functionalized substituents:

- An ethoxymethylidene group at position 4, characterized by a conjugated double bond between the methylidene carbon and the ethoxy oxygen.

- A 4-ethoxyphenyl group at position 2, introducing steric and electronic effects due to the para-substituted ethoxy moiety.

The SMILES notation (CCOC=C1C(=O)N(c2ccc(cc2)OCC)C(=O)c2c1cccc2) and InChIKey (UPFHOYKZRKIAIQ-JXMROGBWSA-N) confirm the E-configuration of the ethoxymethylidene group, which is critical for its reactivity and intermolecular interactions.

Table 1: Key identifiers of the compound

| Property | Value | Source |

|---|---|---|

| CAS RN® | 750607-40-0 | |

| Molecular formula | C₂₂H₂₁NO₅ | |

| Molecular weight | 379.41 g/mol | |

| SMILES | CCOC=C1C(=O)N(c2ccc(cc2)OCC)... |

Historical Context in Heterocyclic Compound Research

Tetrahydroisoquinoline derivatives have been studied since the early 20th century, with initial interest in their natural occurrence (e.g., alkaloids like papaverine). The introduction of dione functionalities, as seen in this compound, emerged during mid-20th-century efforts to modify isoquinoline scaffolds for enhanced bioactivity and synthetic utility.

The ethoxymethylidene substituent represents a modern innovation in heterocyclic chemistry, first reported in patent literature during the 2000s as part of drug discovery campaigns targeting ATP-binding cassette transporters. Its ethoxy groups improve solubility and metabolic stability compared to non-ether analogs, making it a candidate for preclinical studies.

Position Within Tetrahydroisoquinoline-Dione Derivative Classifications

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline-1,3-dione family, distinguished by:

- Substituent pattern : Dual ethoxy groups at positions 2 and 4, which are rare in natural alkaloids but common in synthetic derivatives.

- Conformational rigidity : The ethoxymethylidene group enforces a planar geometry, reducing rotational freedom and enhancing binding affinity to hydrophobic protein pockets.

Table 2: Comparison with related tetrahydroisoquinoline-diones

The compound’s structural uniqueness lies in its dual ethoxy motifs , which enable π-π stacking with aromatic residues in biological targets while maintaining low cytotoxicity. Its classification underscores the role of ether linkages in optimizing pharmacologically relevant properties.

特性

IUPAC Name |

(4E)-4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPSWRYXPIUBHG-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable tetrahydroisoquinoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process, making it more suitable for large-scale production.

化学反応の分析

Types of Reactions

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: The compound can be used in the development of new materials with specific chemical properties.

作用機序

The mechanism of action of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The ethoxymethylidene and ethoxyphenyl groups can participate in binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

類似化合物との比較

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring or methylidene group, altering physical and chemical properties:

Structural Insights :

Reactivity Trends :

Crystallographic and Spectroscopic Data

- Crystal Packing: Ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate exhibits planar dione cores stabilized by N–H⋯O hydrogen bonds. The target compound’s ethoxy groups may disrupt such packing, altering melting points.

- Spectroscopy : IR and NMR data for related compounds (e.g., 4k in ) highlight carbonyl stretches (~1700 cm⁻¹) and aromatic proton resonances (δ 6.5–8.0 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。